

Avutometinib 3.2 mg twice weekly defactinib 200 mg twice daily

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Compound Focus: Avutometinib

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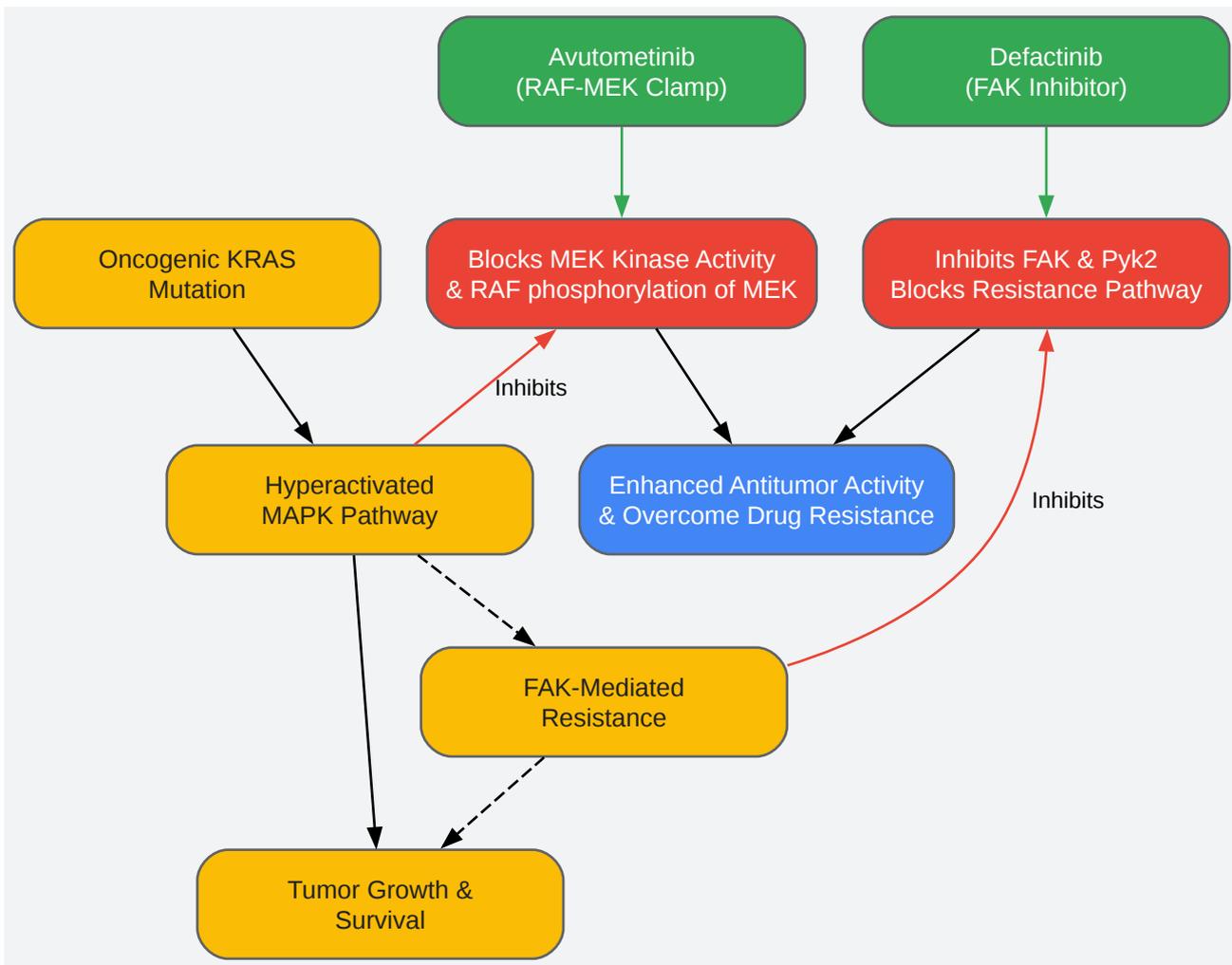
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Application Notes: Drug Combination Profile

The combination of **avutometinib** (a RAF/MEK clamp) and defactinib (a FAK inhibitor) represents a novel approach to targeting the RAS/MAPK pathway, a key driver in many cancers. The combination is designed to provide a more complete and durable blockade of this pathway by simultaneously inhibiting the primary MEK signaling and the compensatory FAK-mediated resistance mechanism [1] [2].

- Mechanism of Action (MoA): The combination's synergistic mechanism of action is illustrated in the diagram below.



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- Recommended Dosage and Administration: **The established regimen for a 28-day cycle is avutometinib 3.2 mg** taken orally twice weekly (e.g., on Day 1 and Day 4) and **defactinib 200 mg** taken orally twice daily. Both drugs are administered on a "3 weeks on, 1 week off" schedule. They should be taken with food and swallowed whole [3] [4] [5].
- Key Clinical Efficacy Data: The table below summarizes the efficacy findings from pivotal clinical trials.

Cancer Type	Trial (Phase)	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Source
LGSOC	FRAME (1)	All patients (n=26)	42.3% (11/26)	20.1 months	[3]

Cancer Type	Trial (Phase)	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Source
LGSOC	FRAME (1)	KRAS-mutated (n=12)	58.3% (7/12)	30.8 months	[1]
LGSOC	RAMP 201 (2)	KRAS-mutated (n=57)	44%	Not Reached in DOR*	[4] [6]
Metastatic PDAC	RAMP 205 (1b/2)	1st line, RP2D cohort (n=12)	83% (10/12)	Data Immature	[7]

*DOR = Duration of Response; median DOR in RAMP 201 was 31.1 months [6].

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following protocols outline the key in-vitro and clinical trial methodologies.

In-Vitro Combination Study Protocol

This protocol can be used to assess the synergistic effect of **avutometinib** and defactinib in cell lines.

- **1. Cell Line Selection and Culture:** Select human cancer cell lines relevant to the target indication (e.g., LGSOC, pancreatic ductal adenocarcinoma (PDAC)). Include lines with varying KRAS status (mutant vs. wild-type). Culture cells in recommended medium and maintain in a humidified incubator at 37°C with 5% CO₂ [3].
- **2. Drug Preparation:** Prepare stock solutions of **avutometinib** and defactinib in DMSO. Generate a series of working concentrations in culture medium, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%) [3].
- **3. Treatment and Assay Setup:** Seed cells in 96-well plates. After cell adhesion, treat with a matrix of **avutometinib** and defactinib concentrations (e.g., 8x8 combination). Include single-agent treatments and vehicle controls. Each condition should have multiple replicates. Assay cell viability after 72-120 hours using a validated method (e.g., CellTiter-Glo Luminescent Cell Viability Assay) [3].

- **4. Data Analysis:** Calculate the percentage of cell growth inhibition for each well relative to vehicle and positive controls. Use software like CalcuSyn to determine the Combination Index (CI) for each drug pair according to the Chou-Talalay method. A CI < 1 indicates synergy [3].

Clinical Trial Dosing and Safety Monitoring Protocol

This protocol is based on the established phase 1/2 FRAME and RAMP 201 trials [3] [6] [5].

- **1. Patient Eligibility and Screening:** Key inclusion criteria for LGSOC trials include histologically confirmed, recurrent, measurable LGSOC; presence of KRAS mutation (confirmed by NGS or PCR); and prior systemic therapy. Critical screening assessments include comprehensive ophthalmologic examination, liver function tests (LFTs), CPK level, and complete blood count (CBC) [4] [6] [5].
- **2. Dosing Schedule and Cycle:** Administer in 28-day cycles. The recommended phase 2 dose (RP2D) is **avutemetinib 3.2 mg orally twice weekly** and **defactinib 200 mg orally twice daily**, both for the first 3 weeks, followed by a 1-week break. Therapy continues until disease progression or unacceptable toxicity [3] [5].
- **3. Dose Modification and Toxicity Management:** The table below outlines management for common adverse events (AEs).

Adverse Event	Grade (CTCAE)	Recommended Action
Rash	Grade 3	Withhold until resolves to \leq Grade 2, then resume at reduced dose.
Increased CPK	Grade 4	Withhold. If improves to \leq Grade 1 within 3 weeks, resume at reduced dose.
Ocular Toxicity	Symptomatic RPE detachment	Withhold; follow with OCT every 2 weeks. Resume at reduced dose upon resolution.
Diarrhea	Grade 3	Withhold until resolves to baseline or Grade 1, then resume at same dose.
Hepatotoxicity	Grade 3 (AST/ALT)	Withhold until \leq Grade 2 or baseline, then resume at reduced dose.

- **4. Efficacy Assessment:** Tumor response should be evaluated by blinded independent central review (BICR) per RECIST v1.1. Conduct tumor imaging (CT or MRI) at baseline and every 8 weeks

thereafter [4] [6].

Conclusion and Future Directions

The **avutometinib** and defactinib combination is a promising therapeutic strategy for RAS/MAPK-driven cancers. Its novel dual-pathway inhibition mechanism has demonstrated substantial clinical efficacy in KRAS-mutated LGSOC, leading to its recent FDA accelerated approval [4] [1]. Ongoing Phase 3 trials in LGSOC (RAMP-301) and planned registrational studies in metastatic pancreatic cancer will be crucial in confirming these benefits and potentially expanding the therapeutic indications for this combination [6] [7].

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